molecular formula C20H22N2O3S2 B2876373 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide CAS No. 895445-82-6

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide

Cat. No. B2876373
CAS RN: 895445-82-6
M. Wt: 402.53
InChI Key: YQJKBWQUCHFIMA-UHFFFAOYSA-N
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Description

“N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of “N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide” can be analyzed using NMR spectroscopy . The 1H NMR spectrum shows the presence of various types of protons including aromatic protons, aliphatic protons, and a proton attached to a nitrogen atom . The 13C NMR spectrum provides information about the types of carbon atoms present in the molecule .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine and pyran derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide” can be inferred from its synthesis. The compound is synthesized as orange crystals . It has a melting point of 118.8°C .

Scientific Research Applications

Antimicrobial Activity

This compound has been shown to exhibit significant antimicrobial properties . Derivatives of thiophene, which is a core structure in this compound, have been synthesized and tested against various bacterial strains. For instance, certain derivatives have demonstrated a greater inhibitory effect against organisms such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . This suggests potential use in developing new antibacterial agents.

Anti-Cancer Properties

The thiophene derivatives have also been assessed for their tumor cell growth inhibition activities . Studies have shown that these compounds can be effective against multiple human tumor cell lines, including breast adenocarcinoma (MCF-7) and others . This points to the compound’s potential application in cancer research, particularly in the synthesis of novel chemotherapeutic agents.

Anti-Inflammatory and Anti-Psychotic Effects

Thiophene and its substituted derivatives, which are part of the compound’s structure, are known to possess anti-inflammatory and anti-psychotic activities . This makes them valuable for pharmaceutical research aimed at treating conditions related to inflammation and mental health disorders.

Kinase Inhibition

Another significant application is in the field of kinase inhibition . Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is associated with diseases like cancer. Thiophene derivatives have been found to inhibit kinases, which could lead to the development of new drugs for treating diseases caused by kinase dysregulation .

Antioxidant Properties

The compound’s derivatives are also explored for their antioxidant properties . Antioxidants are vital in protecting the body from damage caused by free radicals. The research into thiophene derivatives could contribute to the discovery of new antioxidants with potential health benefits .

Material Science Applications

Beyond medicinal chemistry, thiophene and its derivatives have applications in material science . Due to their unique electronic properties, they are used in the development of organic semiconductors, conducting polymers, and other materials that are integral to electronic devices .

Future Directions

The high binding energy for the title compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-13-3-6-15(7-4-13)27(24,25)10-9-19(23)22-20-17(12-21)16-8-5-14(2)11-18(16)26-20/h3-4,6-7,14H,5,8-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJKBWQUCHFIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide

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